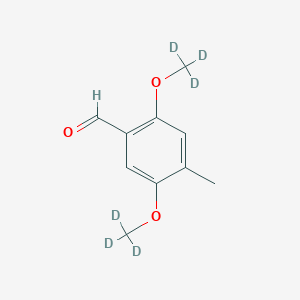







|
REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.CN([CH:14]=[O:15])C1C=CC=CC=1.[CH3:16][O:17][C:18]1[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[CH:20][C:19]=1[CH3:26]>O>[CH3:25][O:24][C:21]1[CH:20]=[C:19]([CH3:26])[C:18]([O:17][CH3:16])=[CH:23][C:22]=1[CH:14]=[O:15]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C1=CC=CC=C1)C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=C(C=C1)OC)C
|
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Type
|
CUSTOM
|
|
Details
|
to stir for several hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
There is then added 15.2 g
|
|
Type
|
CUSTOM
|
|
Details
|
the hydrolysis of the reaction intermediates
|
|
Type
|
CUSTOM
|
|
Details
|
The solid product is removed by filtration
|
|
Type
|
WASH
|
|
Details
|
after washing with water
|
|
Type
|
CUSTOM
|
|
Details
|
air-drying
|
|
Type
|
CUSTOM
|
|
Details
|
yields 16.6 g of reddish crumbly crystals
|
|
Type
|
EXTRACTION
|
|
Details
|
This solid product is extracted with 2×125 ml
|
|
Type
|
TEMPERATURE
|
|
Details
|
of boiling hexane, which on cooling deposits 12.1 g
|
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization
|


Reaction Time |
50 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C=O)C=C(C(=C1)C)OC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |







|
REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.CN([CH:14]=[O:15])C1C=CC=CC=1.[CH3:16][O:17][C:18]1[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[CH:20][C:19]=1[CH3:26]>O>[CH3:25][O:24][C:21]1[CH:20]=[C:19]([CH3:26])[C:18]([O:17][CH3:16])=[CH:23][C:22]=1[CH:14]=[O:15]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C1=CC=CC=C1)C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=C(C=C1)OC)C
|
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Type
|
CUSTOM
|
|
Details
|
to stir for several hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
There is then added 15.2 g
|
|
Type
|
CUSTOM
|
|
Details
|
the hydrolysis of the reaction intermediates
|
|
Type
|
CUSTOM
|
|
Details
|
The solid product is removed by filtration
|
|
Type
|
WASH
|
|
Details
|
after washing with water
|
|
Type
|
CUSTOM
|
|
Details
|
air-drying
|
|
Type
|
CUSTOM
|
|
Details
|
yields 16.6 g of reddish crumbly crystals
|
|
Type
|
EXTRACTION
|
|
Details
|
This solid product is extracted with 2×125 ml
|
|
Type
|
TEMPERATURE
|
|
Details
|
of boiling hexane, which on cooling deposits 12.1 g
|
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization
|


Reaction Time |
50 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C=O)C=C(C(=C1)C)OC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |